6-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The trifluoromethoxy group at the 6-position of the quinazoline ring enhances the compound’s chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline-2,4(1H,3H)-diones, including 6-(trifluoromethoxy)quinazoline-2,4(1H,3H)-dione, can be achieved through various methods. One efficient method involves the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide in the presence of ZnCl₂ at 190-200°C in a sealed reactor . Another method utilizes ionic liquids as dual solvent-catalysts for the reaction of CO₂ and 2-aminobenzonitriles .
Industrial Production Methods: Industrial production of quinazoline-2,4(1H,3H)-diones often involves scalable and cost-effective methods. The use of ionic liquids as both solvents and catalysts is particularly advantageous due to their reusability and high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethoxy)quinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinazoline derivatives, including this compound, are investigated for their anticancer, anti-inflammatory, and antimicrobial properties
Industry: The compound’s stability and reactivity make it useful in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-(trifluoromethoxy)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Quinazoline-2,4(1H,3H)-dione: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
6-Methoxyquinazoline-2,4(1H,3H)-dione: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in reactivity and stability.
6-Chloroquinazoline-2,4(1H,3H)-dione: The chloro group imparts different electronic effects compared to the trifluoromethoxy group.
Uniqueness: The presence of the trifluoromethoxy group in 6-(trifluoromethoxy)quinazoline-2,4(1H,3H)-dione enhances its chemical stability and biological activity compared to its analogs. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
959236-81-8 |
---|---|
Molekularformel |
C9H5F3N2O3 |
Molekulargewicht |
246.14 g/mol |
IUPAC-Name |
6-(trifluoromethoxy)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C9H5F3N2O3/c10-9(11,12)17-4-1-2-6-5(3-4)7(15)14-8(16)13-6/h1-3H,(H2,13,14,15,16) |
InChI-Schlüssel |
UOSNDZUOEIJCIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.